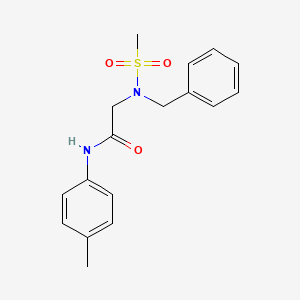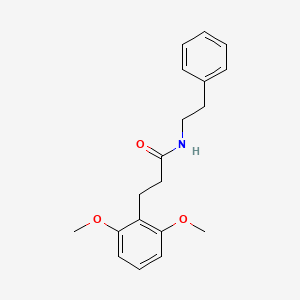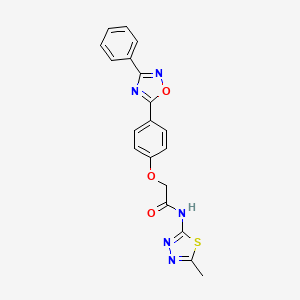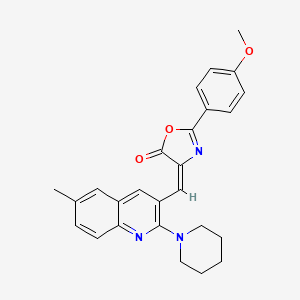
2,5-Dimercaptobenzene-1,4-diol
描述
2,5-Dimercaptobenzene-1,4-diol (DMBD) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBD is a chelating agent that has been shown to have a high affinity for heavy metals such as mercury, lead, and cadmium. The ability of DMBD to bind to these metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
作用机制
The mechanism of action of 2,5-Dimercaptobenzene-1,4-diol is based on its ability to chelate heavy metals. 2,5-Dimercaptobenzene-1,4-diol has two thiol groups that can bind to heavy metals, forming stable complexes that can be excreted from the body. The ability of 2,5-Dimercaptobenzene-1,4-diol to bind to heavy metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Biochemical and Physiological Effects:
2,5-Dimercaptobenzene-1,4-diol has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate heavy metals, 2,5-Dimercaptobenzene-1,4-diol has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 2,5-Dimercaptobenzene-1,4-diol has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of 2,5-Dimercaptobenzene-1,4-diol is its ability to chelate heavy metals, which makes it a valuable tool in the study of heavy metal toxicity and detoxification. However, 2,5-Dimercaptobenzene-1,4-diol is not without its limitations. One limitation of 2,5-Dimercaptobenzene-1,4-diol is its potential toxicity, which requires careful handling and proper safety precautions. Another limitation of 2,5-Dimercaptobenzene-1,4-diol is its limited solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on 2,5-Dimercaptobenzene-1,4-diol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 2,5-Dimercaptobenzene-1,4-diol, such as in the treatment of oxidative stress-related diseases or in the development of new chelating agents. Additionally, further research is needed to better understand the potential toxicity of 2,5-Dimercaptobenzene-1,4-diol and to develop proper safety guidelines for its use in scientific research.
科学研究应用
2,5-Dimercaptobenzene-1,4-diol has been extensively studied for its potential applications in scientific research. One of the primary uses of 2,5-Dimercaptobenzene-1,4-diol is in the study of heavy metal toxicity and detoxification. 2,5-Dimercaptobenzene-1,4-diol has been shown to be effective in removing heavy metals from the body and has been used in the treatment of heavy metal poisoning.
属性
IUPAC Name |
2,5-bis(sulfanyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXFRJEPWAKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)O)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimercapto-1,4-dihydroxybenzene | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

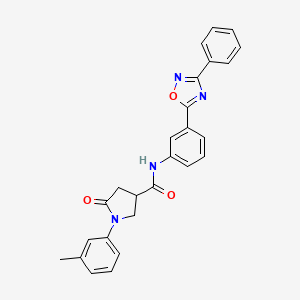
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)

